molecular formula C12H22FNO3 B13929600 tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate

Cat. No.: B13929600
M. Wt: 247.31 g/mol
InChI Key: UQEVWYLSSRQACN-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H22FNO3 It is a piperidine derivative that features a tert-butyl ester group, a fluorine atom, and hydroxyl and methyl substituents on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with N-(tert-Butoxycarbonyl)-4-piperidone.

    Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).

    Methylation: Methyl groups are added using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

    Esterification: The final step involves the formation of the tert-butyl ester, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of hydroxyl derivatives

    Substitution: Formation of azido or cyano derivatives

Scientific Research Applications

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes by forming stable complexes or modulate receptor activity by mimicking natural ligands.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid

Uniqueness

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate is unique due to the presence of both fluorine and hydroxyl groups on the piperidine ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable in various research applications.

Biological Activity

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate is a piperidine derivative notable for its complex structure and potential biological activities. This compound features a tert-butyl group, a fluorine atom at the 3-position, and a hydroxy group at the 4-position of the piperidine ring, which may enhance its pharmacological profile through various mechanisms of action.

  • Molecular Formula : C₁₀H₁₈FNO₃
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 1418193-04-0
  • Density : 1.2 g/cm³
  • Boiling Point : Approximately 300.8 °C at 760 mmHg

Structural Characteristics

The unique combination of functional groups in this compound allows for diverse interactions with biological targets. The hydroxy group can engage in hydrogen bonding, while the fluorine atom may affect lipophilicity, enhancing membrane permeability and bioavailability.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological activities. For instance, studies have shown that piperidine derivatives can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders.

Anti-inflammatory Properties

The presence of the hydroxy group suggests that this compound may possess anti-inflammatory properties. Similar piperidine derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity could be particularly beneficial in treating chronic inflammatory diseases.

Anticancer Potential

Preliminary studies have suggested that this compound may exhibit anticancer activity. Research on structurally related compounds has revealed their capacity to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The unique structure of this compound might enhance its efficacy as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameSimilarityKey Differences
tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate0.92Lacks fluorine substitution; different stereochemistry
cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate1.00Identical structure; differs only in stereochemistry
tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate0.92Contains two fluorine atoms; altered reactivity
trans-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate0.88Different stereochemistry; impacts biological activity
tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate0.88Contains an amino group instead of hydroxy

This table highlights how the structural variations among related compounds can influence their biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

  • Neuropharmacology : A study indicated that certain piperidine derivatives can significantly enhance serotonin levels in the brain, suggesting potential applications in treating mood disorders .
  • Anti-inflammatory Activity : Research demonstrated that similar compounds effectively reduced inflammation markers in animal models of arthritis, indicating a promising avenue for therapeutic development .
  • Anticancer Studies : In vitro experiments showed that structurally related compounds induced apoptosis in various cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutics .

Properties

Molecular Formula

C12H22FNO3

Molecular Weight

247.31 g/mol

IUPAC Name

tert-butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H22FNO3/c1-10(2,3)17-9(15)14-7-6-12(5,16)11(4,13)8-14/h16H,6-8H2,1-5H3

InChI Key

UQEVWYLSSRQACN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1(C)F)C(=O)OC(C)(C)C)O

Origin of Product

United States

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